In-Depth Technical Guide: Physicochemical Profiling and Mass Spectrometry of N-Hydroxy-2,4-dimethoxy-benzamidine
In-Depth Technical Guide: Physicochemical Profiling and Mass Spectrometry of N-Hydroxy-2,4-dimethoxy-benzamidine
Executive Summary
In modern drug development, substituted benzamidines serve as critical pharmacophores and synthetic intermediates, particularly in the design of poly(ADP-ribose) polymerase (PARP) inhibitors and other targeted therapeutics. N-Hydroxy-2,4-dimethoxy-benzamidine (CAS: 500024-82-8) is a highly specialized derivative requiring rigorous analytical characterization.
As a Senior Application Scientist, I have designed this whitepaper to move beyond basic data reporting. This guide dissects the causality behind the physicochemical properties of N-Hydroxy-2,4-dimethoxy-benzamidine, establishes a self-validating protocol for High-Resolution Mass Spectrometry (HRMS), and maps its collision-induced dissociation (CID) pathways.
Core Physicochemical Parameters
A common pitfall in analytical chemistry is conflating exact mass with molecular weight. For high-resolution analytical workflows, distinguishing between these values is non-negotiable.
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Exact Mass (Monoisotopic Mass): Calculated using the single most abundant isotope of each element (e.g., 12C , 1H , 14N , 16O ). This is the absolute target metric for HRMS instruments like Orbitraps or Time-of-Flight (TOF) analyzers [2].
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Molecular Weight (Average Mass): A weighted average reflecting the natural isotopic distribution of the elements on Earth. This value is strictly used for bulk stoichiometric calculations, such as determining assay molarity [3].
The quantitative data for N-Hydroxy-2,4-dimethoxy-benzamidine is summarized below:
| Parameter | Value | Causality / Analytical Relevance |
| Chemical Formula | C9H12N2O3 | Dictates the theoretical isotopic envelope and base molecular composition. |
| Exact Mass (Monoisotopic) | 196.08479 Da | The precise target value for HRMS structural verification. |
| Molecular Weight | 196.206 g/mol | Used for calculating reagent stoichiometry and dosing concentrations. |
| Precursor Ion[M+H] + | 197.09207 m/z | Primary species observed in ESI+ due to the high proton affinity of the amidine. |
| CAS Registry Number | 500024-82-8 | Unique identifier for procurement and database cross-referencing. |
Synthetic Context and Workflow
N-Hydroxybenzamidines are typically synthesized via the nucleophilic addition of hydroxylamine to a benzonitrile precursor. For this compound, 2,4-dimethoxybenzonitrile reacts with hydroxylamine hydrochloride in the presence of a base (e.g., sodium carbonate or potassium carbonate) [1].
The Causality of the Base: The base is not merely a catalyst; it neutralizes the hydrochloride salt, freeing the nucleophilic nitrogen of hydroxylamine. This allows it to attack the electrophilic nitrile carbon, successfully forming the N-hydroxyamidine structure.
UHPLC-HRMS workflow for N-Hydroxy-2,4-dimethoxy-benzamidine mass verification.
Self-Validating Protocol for LC-HRMS Determination
To accurately confirm the exact mass of 196.08479 Da, a highly controlled Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol is required.
Step-by-Step Methodology
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Sample Preparation: Dissolve 1 mg of N-Hydroxy-2,4-dimethoxy-benzamidine in 1 mL of LC-MS grade Methanol. Dilute to a final working concentration of 1 µg/mL using 50:50 Water:Acetonitrile.
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Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 UHPLC column.
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Mobile Phase A: Water + 0.1% Formic Acid (FA).
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Mobile Phase B: Acetonitrile + 0.1% FA.
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Causality of FA: The amidine group is highly basic. The addition of 0.1% FA ensures the nitrogen remains fully protonated throughout the run. This prevents secondary interactions with residual silanols on the C18 stationary phase (eliminating peak tailing) and maximizes ionization efficiency in the ESI source.
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Ionization (ESI+): Operate the Electrospray Ionization source in positive mode. The target precursor ion is [M+H] + at 197.09207 m/z .
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Self-Validating System (Lock-Mass Calibration):
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The Mechanism: To ensure absolute trustworthiness, this protocol mandates a continuous post-column infusion of Leucine Enkephalin (m/z 556.2766).
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The Validation: The mass spectrometer utilizes this known mass for real-time calibration. If the lock-mass deviation exceeds 2 ppm due to thermal drift in the Orbitrap analyzer, the acquisition software automatically flags and invalidates the run. This closed-loop system mathematically prevents false-positive mass assignments.
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MS/MS Fragmentation Dynamics
Upon isolating the precursor ion (197.092 m/z), Collision-Induced Dissociation (CID) is applied to elucidate the structure. Understanding the causality of these fragmentation pathways is essential for confirming the presence of specific functional groups.
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Loss of Water (-18.010 Da): The N-hydroxy group is highly susceptible to dehydration under collision energy, yielding an amidinium ion at ~179.082 m/z.
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Loss of Ammonia (-17.026 Da): The primary amine of the amidine group can be expelled as NH3 , resulting in an oxime-like derivative at ~180.066 m/z.
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Methoxy Cleavage (-15.023 Da): The homolytic cleavage of the methyl radical from either the 2- or 4-position methoxy groups yields a demethylated radical cation at ~182.069 m/z.
Proposed ESI+ MS/MS fragmentation pathways for structural elucidation.
References
- Title: US6924284B2 - PARP inhibitors Source: Google Patents URL
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Title: (Z)-N'-hydroxy-2,4-dimethoxybenzene-1-carboximidamide | 500024-82-8 Source: Molport Chemical Database URL: [Link]
